molecular formula C10H10F6N2O2 B5521220 4,6-bis(2,2,2-trifluoroethoxy)-1,3-benzenediamine

4,6-bis(2,2,2-trifluoroethoxy)-1,3-benzenediamine

Cat. No. B5521220
M. Wt: 304.19 g/mol
InChI Key: AFRMIDLDUGFWJO-UHFFFAOYSA-N
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Description

Fluorinated compounds have garnered significant interest in various scientific and industrial fields due to their unique chemical and physical properties, which include high thermal and chemical stability, and low surface energies. Among these, fluorinated benzene derivatives, such as “4,6-bis(2,2,2-trifluoroethoxy)-1,3-benzenediamine,” are particularly noteworthy for their potential applications in materials science, pharmaceuticals, and organic synthesis.

Synthesis Analysis

The synthesis of fluorinated benzene derivatives often involves aromatic nucleophilic substitution reactions, where fluorinated alkyl groups are introduced into the benzene ring. A relevant example includes the synthesis of sterically hindered fluorinated benzene derivatives through the reaction of lithium dimesitylphosphide with hexafluorobenzene, leading to compounds with varying degrees of fluorination and substitution patterns (Sasaki, Tanabe, & Yoshifuji, 1999).

Molecular Structure Analysis

The molecular structure of fluorinated benzene derivatives is characterized by the presence of fluorine atoms or fluorinated alkyl groups attached to the benzene ring, which significantly influences the compound's electronic properties and reactivity. X-ray crystallography studies reveal that these modifications can lead to unusually large bond angles around substituted atoms, reflecting the steric hindrance and electronic effects induced by fluorination (Sasaki, Tanabe, & Yoshifuji, 1999).

Chemical Reactions and Properties

Fluorinated benzene derivatives exhibit unique reactivity patterns due to the electron-withdrawing effect of fluorine atoms. They participate in various organic reactions, including nucleophilic aromatic substitution, cycloadditions, and amidation reactions. The presence of fluorine enhances the acidity of adjacent hydrogen atoms, facilitating deprotonation and subsequent reactions (Wang, Lu, & Ishihara, 2018).

Physical Properties Analysis

The physical properties of fluorinated benzene derivatives, such as solubility, melting point, and boiling point, are significantly influenced by the degree of fluorination. These compounds typically exhibit enhanced solubility in organic solvents, lower surface energy, and high thermal stability, making them suitable for a wide range of applications (Banerjee, Madhra, Salunke, & Jaiswal, 2003).

Chemical Properties Analysis

The chemical properties of fluorinated benzene derivatives are defined by their reactivity and stability. The electron-withdrawing effect of fluorine not only affects the compound's acidity but also its electrophilic and nucleophilic reaction profiles. These compounds are resistant to hydrolysis, oxidation, and reduction, which contributes to their utility in harsh chemical environments (Banerjee, Madhra, Salunke, & Jaiswal, 2003).

Scientific Research Applications

Electronic and Redox Properties

One area of application for related compounds involves their electronic and redox properties. For instance, bistriarylamine derivatives exhibit strong intervalence charge-transfer bands, indicating potential utility in electronic and optoelectronic devices due to their mixed-valence character and strong electronic coupling (Lambert & Nöll, 1999). Similarly, compounds exhibiting stable triplet-state di(cation radicals) through proton-triggered redox reactions show promise for applications in polaronic ferromagnets (Wienk & Janssen, 1996).

Molecular Electronics

In molecular electronics, the use of fullerene-based anchoring groups has been explored for improving the stability and conductance of single-molecule junctions. For example, 1,4-bis(fullero[c]pyrrolidin-1-yl)benzene demonstrated a lower conductance spread and more stable adsorption motif compared to traditional anchoring groups, highlighting the potential of fullerene derivatives in creating more reliable molecular electronic devices (Martin et al., 2008).

Polymer Chemistry

The synthesis and characterization of novel polymers from diamine monomers show applications in creating materials with specific thermal, mechanical, and electrochromic properties. For instance, fluorinated polyimides derived from novel diamine monomers exhibit high thermal stability, low water absorption, and low dielectric constants, suitable for advanced electronic and aerospace applications (Banerjee et al., 2003). Additionally, conducting polymers prepared via electrochemical polymerization of bis(pyrrol-2-yl) arylenes monomers offer potential in creating stable, electrically conducting materials (Sotzing et al., 1996).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the specific compound .

properties

IUPAC Name

4,6-bis(2,2,2-trifluoroethoxy)benzene-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F6N2O2/c11-9(12,13)3-19-7-2-8(6(18)1-5(7)17)20-4-10(14,15)16/h1-2H,3-4,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRMIDLDUGFWJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)OCC(F)(F)F)OCC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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